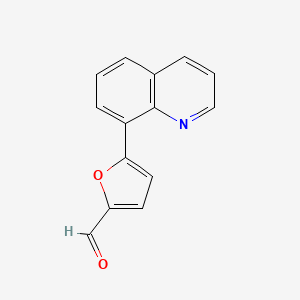
5-(Quinolin-8-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Quinolin-8-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Quinolin-8-yl)furan-2-carbaldehyde is 1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(Quinolin-8-yl)furan-2-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 223.23 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Biomass-derived Chemicals for Green Synthesis
5-(Quinolin-8-yl)furan-2-carbaldehyde and its derivatives, specifically furan-2-carbaldehydes, are recognized for their role as efficient green C1 building blocks in chemical synthesis. A notable application involves the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, which does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups. Conjugated N,O-tridentate copper complexes have been identified as novel photoinitiators in this process, highlighting the potential of these compounds in sustainable chemistry and the development of bioactive molecules (Yu et al., 2018).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials, such as aluminum and zinc complexes supported by pyrrole-based ligands. These materials demonstrate activity in the ring-opening polymerization of ε-caprolactone, indicating their potential utility in the production of biodegradable polymers. The complexation of these compounds forms structures that are active catalysts for polymerization processes, offering a pathway to environmentally friendly material synthesis (Qiao et al., 2011).
Fluorescent Chemosensors
Derivatives of 5-(Quinolin-8-yl)furan-2-carbaldehyde have been studied for their applications as fluorescent chemosensors, particularly for the detection of alkali and alkali-earth metal ions. Crown-containing arylimines of similar structures exhibit tautomeric equilibrium between benzenoid and quinoid forms, which shifts upon complexation with metal ions. This shift is accompanied by diagnostic changes in absorption and emission spectra, making these compounds valuable for the development of new types of fluorescent tautomeric chemosensors (Dubonosov et al., 2008).
Antimicrobial and Antioxidant Agents
Novel furan/benzofuran C-2 coupled quinoline hybrids have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds demonstrate significant activity, suggesting their role in the development of new antimicrobial and antioxidant agents. The study highlights the importance of furan/benzofuran coupled heterocycles in enhancing activity, with in silico ADME analysis indicating that these compounds are promising candidates for further pharmacological development (Rajpurohit et al., 2017).
Novel Quinolinecarbaldehydes for Electrochemical Studies
Research into selected quinolinecarbaldehydes and their Schiff base derivatives has revealed new methods for synthesis and electrochemical characterization. These compounds have been shown to exhibit specific electrochemical properties that correlate strongly with their chemical structure, offering insights into the development of materials with tailored redox characteristics (Wantulok et al., 2020).
properties
IUPAC Name |
5-quinolin-8-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAADBRBPGQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Quinolin-8-yl)furan-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)
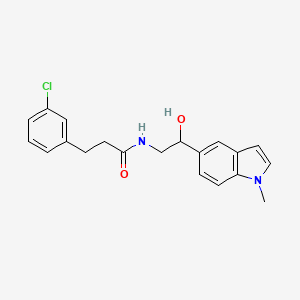
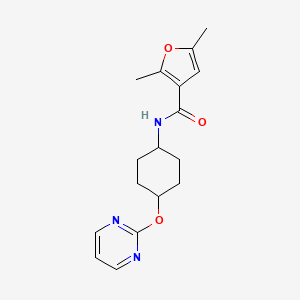
![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)
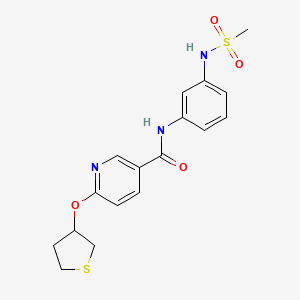
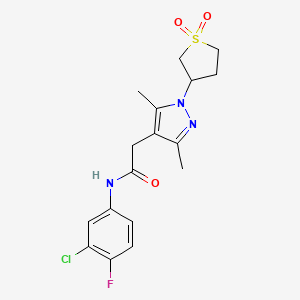
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)
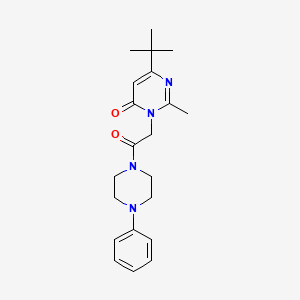
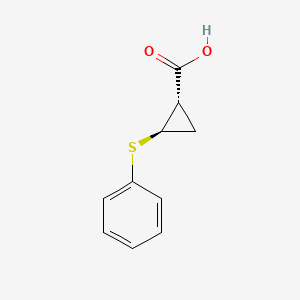
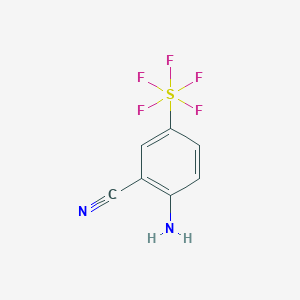
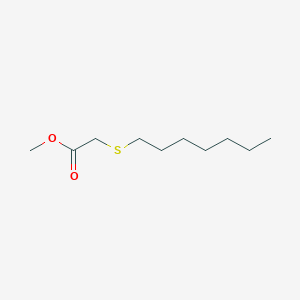
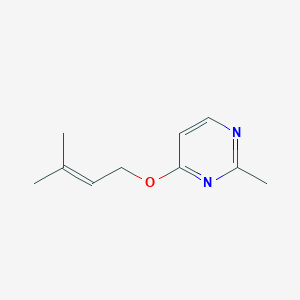
![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)